molecular formula C20H27N B13644358 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

Cat. No.: B13644358
M. Wt: 281.4 g/mol
InChI Key: ODZBOWNEYXGNHD-UHFFFAOYSA-N
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Description

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring two tert-butyl substituents at the 4' and 5 positions of the biphenyl scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of tert-butyl groups can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Type

  • 4'-tert-butyl-[1,1'-biphenyl]-2-amine (S1l) :
    • Molecular formula: C₁₆H₁₉N; MW: 225.32 .
    • The single tert-butyl group at the 4' position enhances lipophilicity compared to unsubstituted biphenyl amines.
  • 5-tert-butyl-[1,1'-biphenyl]-2-amine (S1p) :
    • Synthesized via Suzuki coupling (70% yield) .
    • Steric hindrance at the 5 position may reduce reactivity in electrophilic substitution reactions.
  • 4',5-Di-tert-butyl analogue (hypothetical): Expected higher molecular weight (~295 g/mol) and significantly increased steric bulk compared to mono-substituted derivatives.

Fluorinated Analogues

  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine :
    • MW: 223.19; synthesized via a three-step process (73% yield, 99.88% purity) .
    • Fluorine's electron-withdrawing nature increases electrophilicity, making it suitable as an agrochemical intermediate (e.g., Fluxapyroxad) .
  • 3',4'-Difluoro-[1,1'-biphenyl]-2-amine :
    • MW: 205.21; used in analytical method validation .
    • Fewer fluorine atoms reduce electronic effects compared to the trifluoro derivative.

Chlorinated and Methoxy Derivatives

  • 4’-Chloro-[1,1'-biphenyl]-2-amine :
    • Used to synthesize N-(4’-chloro-[1,1'-biphenyl]-2-yl)acetamide (77% yield) .
    • Chlorine's moderate electron-withdrawing effects balance reactivity and stability.
  • 5-Methoxy-[1,1'-biphenyl]-2-amine :
    • Methoxy groups improve solubility in polar solvents due to hydrogen bonding .
    • Contrasts with tert-butyl derivatives, which prioritize lipophilicity.

Physicochemical Properties

Property 4'-tert-butyl 3',4',5'-Trifluoro 5-Methoxy Hypothetical 4',5-di-tert-butyl
Molecular Weight (g/mol) 225.32 223.19 199.24 ~295
Boiling Point No data No data No data Expected higher due to bulk
Lipophilicity (LogP) High Moderate Moderate Very high
Electronic Effects Electron-donating Electron-withdrawing Electron-donating Strong electron-donating

Biological Activity

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with two tert-butyl groups at the 4' and 5' positions and an amine group at the 2-position. This unique configuration contributes to its hydrophobicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In particular, studies have shown that related compounds display effective radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) with IC50 values indicating their potency as antioxidants .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. It has shown promising results against various bacterial strains, demonstrating not only antibacterial but also anti-biofilm properties. Such characteristics are crucial in combating drug-resistant bacteria, making this compound a candidate for further development in antimicrobial therapies .

Anticancer Activity

Several studies have explored the anticancer potential of biphenyl derivatives. For instance, compounds structurally related to this compound have been reported to inhibit cell proliferation in various cancer cell lines. Notably, one study highlighted its effectiveness against U-251 MG glioblastoma cells, with IC50 values indicating significant antiproliferative activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in oxidative stress response and cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various biphenyl derivatives using ORAC (Oxygen Radical Absorbance Capacity) assays. The results indicated that certain derivatives exhibited antioxidant activities comparable to Trolox, a standard antioxidant reference .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Data Tables

Activity IC50 Value Reference
Antioxidant (DPPH)Not specified
Antimicrobial (MIC)<0.24 μg/mL
Anticancer (U-251 MG)0.94 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Ullman coupling or Buchwald-Hartwig amination, with tert-butyl groups introduced via Friedel-Crafts alkylation. Key conditions include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos improve coupling yields .
  • Temperature control : Reactions often require 80–120°C to balance steric hindrance from tert-butyl groups and reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure compound due to byproducts from incomplete substitution .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and biphenyl backbone (aromatic protons δ 6.5–7.5 ppm). Integration ratios verify substitution patterns .
  • IR spectroscopy : Identify amine N-H stretches (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (theoretical ~267.35 g/mol for C₂₀H₂₅N) and rule out impurities .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Methodological Answer :

  • Storage : Store in dark, inert atmospheres (argon or nitrogen) at room temperature to prevent oxidation of the amine group .
  • Solubility : Moderately soluble in chlorinated solvents (e.g., chloroform) and DMSO, but limited in water. Pre-dissolve in DMSO for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance effects during synthesis?

  • Methodological Answer :

  • Bulky ligand systems : Use sterically demanding ligands (e.g., DavePhos) to enhance catalyst turnover in coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields by accelerating kinetic processes under controlled heating .
  • Stepwise functionalization : Introduce tert-butyl groups sequentially to avoid overcrowding the biphenyl core .

Q. What computational methods are suitable for predicting electronic properties and reactivity in catalytic applications?

  • Methodological Answer :

  • DFT calculations : Model HOMO/LUMO energies to predict redox behavior and ligand-metal interactions. Software like Gaussian or ORCA can simulate charge distribution on the amine group .
  • Molecular docking : Assess potential as a ligand in catalytic systems (e.g., transition-metal complexes) by analyzing steric/electronic complementarity .

Q. How should conflicting data regarding solubility and stability in different solvents be resolved?

  • Methodological Answer :

  • Controlled reproducibility studies : Systematically test solubility in solvents of varying polarity (e.g., toluene to DMSO) under standardized temperatures.
  • Stability assays : Use HPLC or LC-MS to monitor degradation over time. For example, exposure to light may accelerate amine oxidation, necessitating dark storage .

Q. What strategies can elucidate the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying tert-butyl positions to isolate steric/electronic contributions to bioactivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities to proteins or DNA, leveraging the amine group’s hydrogen-bonding capability .

Q. Safety and Compliance

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :

  • GHS hazards : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in fume hoods .
  • Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration to prevent environmental release .

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-13-16(20(4,5)6)11-12-18(17)21/h7-13H,21H2,1-6H3

InChI Key

ODZBOWNEYXGNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)N

Origin of Product

United States

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